N-cyclopropyl-4-{[4-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide
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Overview
Description
N-cyclopropyl-4-{[4-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. The compound features a cyclopropyl group, a trifluoromethyl-substituted phenyl ring, and a morpholine ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-{[4-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the reaction of cyclopropylamine with 4-(trifluoromethyl)benzyl chloride to form N-cyclopropyl-4-(trifluoromethyl)benzylamine. This intermediate is then reacted with morpholine-2-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to ensure efficient and scalable production. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-{[4-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-4-{[4-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-{[4-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-{[4-(trifluoromethyl)phenyl]methyl}benzamide: Shares a similar structure but lacks the morpholine ring.
N-cyclopropyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine: Contains a piperazine ring instead of a morpholine ring.
Uniqueness
N-cyclopropyl-4-{[4-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide is unique due to its combination of a cyclopropyl group, a trifluoromethyl-substituted phenyl ring, and a morpholine ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
Molecular Formula |
C16H19F3N2O2 |
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Molecular Weight |
328.33 g/mol |
IUPAC Name |
N-cyclopropyl-4-[[4-(trifluoromethyl)phenyl]methyl]morpholine-2-carboxamide |
InChI |
InChI=1S/C16H19F3N2O2/c17-16(18,19)12-3-1-11(2-4-12)9-21-7-8-23-14(10-21)15(22)20-13-5-6-13/h1-4,13-14H,5-10H2,(H,20,22) |
InChI Key |
YWJHJKUBTSGTCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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